molecular formula C5H2ClN3 B3379898 6-Chloropyridazine-4-carbonitrile CAS No. 1780924-86-8

6-Chloropyridazine-4-carbonitrile

Cat. No.: B3379898
CAS No.: 1780924-86-8
M. Wt: 139.54 g/mol
InChI Key: NSQPONCZGYQHKH-UHFFFAOYSA-N
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Description

6-Chloropyridazine-4-carbonitrile is a useful research compound. Its molecular formula is C5H2ClN3 and its molecular weight is 139.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloropyridazine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-1-4(2-7)3-8-9-5/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQPONCZGYQHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780924-86-8
Record name 3-chloropyridazine-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

6-Chloropyridazine-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pyridazine ring with a chlorine substituent at the 6-position and a cyano group at the 4-position. Its molecular formula is C6H4ClN3C_6H_4ClN_3, with a molecular weight of approximately 173.57 g/mol. The presence of both chlorine and cyano groups significantly influences its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for antimicrobial drug development.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes, which could lead to therapeutic applications in diseases where these enzymes play a critical role .
  • Pharmaceutical Development : Due to its structural properties, it serves as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The nitrogen atoms in the pyridazine ring likely engage in hydrogen bonding or coordinate with metal ions in enzyme active sites. This interaction potentially alters enzyme activity or disrupts cellular processes.

Antimicrobial Studies

In a study examining the antimicrobial properties of various pyridazine derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for both bacterial strains, indicating promising potential as an antimicrobial agent.

Enzyme Inhibition

A detailed investigation into enzyme inhibition revealed that this compound effectively inhibited the activity of protein kinases involved in cancer progression. In vitro assays showed an IC50 value of 150 nM against the HER-2 kinase, suggesting that this compound could be developed further as an anticancer therapeutic .

Data Table: Biological Activities and Properties

Activity Description Reference
AntimicrobialInhibits S. aureus and E. coli (MIC = 32 µg/mL)
Enzyme InhibitionIC50 = 150 nM against HER-2 kinase
Pharmaceutical PotentialLead compound for drug development
Structural PropertiesContains chlorine and cyano groups enhancing reactivity

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions, including:

  • Chlorination : Chlorine is introduced to the pyridazine ring.
  • Nitrilation : A cyano group is added through nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

These steps ensure that the compound retains its desired biological activity while minimizing impurities.

Scientific Research Applications

Medicinal Chemistry

6-Chloropyridazine-4-carbonitrile has been investigated for its biological activity, particularly as a potential lead compound in drug development. Its applications include:

  • Anticancer Activity: Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific kinases involved in cancer progression .
  • Antimicrobial Properties: Research indicates that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics .

Agrochemical Development

The compound is also explored for its potential use in agrochemicals:

  • Herbicides and Pesticides: Due to its structural properties, it may serve as a precursor for synthesizing herbicides that target specific plant enzymes .

Biochemical Research

This compound is utilized in biochemical studies:

  • Enzyme Inhibition Studies: It has been studied for its ability to inhibit certain enzymes, providing insights into the biochemical pathways involved in disease mechanisms .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of this compound were screened against multiple human cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives inhibited bacterial growth effectively, highlighting their potential for pharmaceutical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.